![molecular formula C33H52O8 B1665655 Agosterol A CAS No. 213549-32-7](/img/structure/B1665655.png)
Agosterol A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Agosterol A is extracted from marine sponge Spongia.
科学研究应用
Reversal of Multidrug Resistance in Cancer Cells
Mechanism of Action
Agosterol A has been shown to effectively reverse multidrug resistance (MDR) in various human carcinoma cell lines. The compound achieves this by inhibiting the function of key efflux transporters, specifically P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). These transporters typically extrude chemotherapeutic agents from cells, leading to reduced drug efficacy. This compound binds directly to the drug-binding sites on these proteins, enhancing the accumulation of anticancer drugs such as vincristine and colchicine within resistant cells .
Case Studies
- Study by Aoki et al. (2001) : This study demonstrated that this compound could increase the sensitivity of resistant cancer cells to vincristine by blocking P-gp-mediated drug efflux. The findings indicated that this compound not only binds to P-gp but also alters its function, making it a promising candidate for overcoming drug resistance .
- Research by Mitsuo et al. (2003) : This investigation revealed that this compound interacts with MRP1 and modifies its transport properties. The study utilized photolabelling techniques to identify binding sites on MRP1, confirming the compound's ability to inhibit drug transport through this pathway .
Proteasome Inhibition
This compound has also been identified as a potent inhibitor of proteasome activity. The proteasome is crucial for protein degradation and regulation within cells, and its inhibition can lead to apoptosis in cancer cells.
Research Findings
- Tsukamoto et al. (2003) : This study reported that this compound exhibits strong inhibition of chymotrypsin-like activity of the proteasome, which is linked to various cellular processes including cell cycle regulation and apoptosis. The implications for cancer therapy are significant, as proteasome inhibitors can induce cell death in tumor cells that rely on this pathway for survival .
Synthesis and Drug Development Potential
The total synthesis of this compound from ergosterol has been achieved, allowing researchers to explore its structure-activity relationship more thoroughly. This synthetic route paves the way for developing new derivatives with enhanced pharmacological properties.
Implications for Future Research
- Murakami et al. (2001) : This research highlighted the importance of synthesizing this compound analogs to better understand its mechanism as an MDR modulator. Such studies could lead to the development of novel therapeutic agents tailored for specific types of cancer resistant to conventional treatments .
Summary Table: Key Research Findings on this compound
Study | Application | Findings |
---|---|---|
Aoki et al., 2001 | MDR Reversal | Increased sensitivity to vincristine in resistant cells through P-gp inhibition |
Mitsuo et al., 2003 | MDR Reversal | Direct interaction with MRP1 altering its transport function |
Tsukamoto et al., 2003 | Proteasome Inhibition | Strong inhibition of chymotrypsin-like activity leading to potential apoptosis in cancer cells |
Murakami et al., 2001 | Synthesis | Total synthesis achieved; potential for developing new drug derivatives |
属性
CAS 编号 |
213549-32-7 |
---|---|
分子式 |
C33H52O8 |
分子量 |
576.8 g/mol |
IUPAC 名称 |
[(3S,4R,5S,6S,9R,10R,11R,13R,14R,17R)-4,6-diacetyloxy-11-hydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C33H52O8/c1-17(2)9-12-25(37)18(3)23-10-11-24-22-15-28(40-20(5)35)30-31(41-21(6)36)27(39-19(4)34)13-14-32(30,7)29(22)26(38)16-33(23,24)8/h15,17-18,23-31,37-38H,9-14,16H2,1-8H3/t18-,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33+/m0/s1 |
InChI 键 |
SUIRSZOPEPPNGJ-JGEDILIOSA-N |
SMILES |
CC(C)CCC(C(C)C1CCC2C1(CC(C3C2=CC(C4C3(CCC(C4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)O |
手性 SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3C2=C[C@@H]([C@@H]4[C@@]3(CC[C@@H]([C@@H]4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)[C@@H](CCC(C)C)O |
规范 SMILES |
CC(C)CCC(C(C)C1CCC2C1(CC(C3C2=CC(C4C3(CCC(C4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Agosterol A; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。